3-[(4-Nitrophenyl)thio]Benzoic Acid
Description
3-[(4-Nitrophenyl)thio]Benzoic Acid (C₁₃H₉NO₄S, molecular weight 287.28 g/mol) is a benzoic acid derivative featuring a thioether (-S-) group at the 3-position of the benzene ring, linked to a 4-nitrophenyl moiety. The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, influencing the compound's electronic distribution, solubility, and reactivity.
Properties
Molecular Formula |
C13H9NO4S |
|---|---|
Molecular Weight |
275.28 g/mol |
IUPAC Name |
3-(4-nitrophenyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C13H9NO4S/c15-13(16)9-2-1-3-12(8-9)19-11-6-4-10(5-7-11)14(17)18/h1-8H,(H,15,16) |
InChI Key |
ULFTXKYNELYMFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
4-[(4-Nitrophenyl)sulfanyl]Benzoic Acid
- Structure : Thioether group at the 4-position of the benzoic acid core.
- Impact : The shift of the thioether to the 4-position alters steric interactions and electronic effects. The para-substituted nitro group retains electron withdrawal, but the overall dipole moment differs due to the substituent's position. This isomer may exhibit distinct crystallization behavior and solubility compared to the 3-substituted analog .
3-[(2-Nitrophenyl)thio]Benzoic Acid
- Structure : Nitro group at the ortho position of the phenyl ring.
- This compound may exhibit higher reactivity in nucleophilic substitution due to increased steric strain .
2-[(2-Nitrophenyl)thio]Benzoic Acid
Substituent Variations
4-Chloro-3-[(2-Nitrophenyl)thio]Benzoic Acid
- Structure : Chloro substituent at the 4-position of the benzoic acid core.
- Impact: The electron-withdrawing chloro group enhances acidity (lower pKa) and may increase lipophilicity, influencing membrane permeability in biological systems. Compared to the non-chlorinated analog, this compound could show altered metabolic stability .
2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)Benzoic Acid
- Structure : Thioether linked to a 2-oxoethyl group attached to 4-nitrophenyl.
- The extended chain may also affect steric bulk, altering binding affinity in enzyme inhibition studies .
Functional Group Modifications
2-Hydroxy-3-[(4-Nitrobenzoyl)amino]Benzoic Acid Methyl Ester
- Structure: Methyl ester of benzoic acid with hydroxy and nitrobenzoylamino groups.
- Impact: Esterification reduces polarity, enhancing bioavailability. The hydroxy group introduces acidity (pKa ~2.77 predicted), while the nitrobenzoylamino moiety may participate in π-π stacking interactions .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Functional Groups |
|---|---|---|---|---|
| 3-[(4-Nitrophenyl)thio]Benzoic Acid | C₁₃H₉NO₄S | 287.28 | 3-(4-Nitrophenyl)thio | -COOH, -S-, -NO₂ |
| 4-[(4-Nitrophenyl)sulfanyl]Benzoic Acid | C₁₃H₉NO₄S | 287.28 | 4-(4-Nitrophenyl)thio | -COOH, -S-, -NO₂ |
| 4-Chloro-3-[(2-Nitrophenyl)thio]Benzoic Acid | C₁₃H₈ClNO₄S | 309.78 | 4-Cl, 3-(2-Nitrophenyl)thio | -COOH, -Cl, -S-, -NO₂ |
| 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)Benzoic Acid | C₁₅H₁₁NO₅S | 317.32 | 2-(thio-oxoethyl-4-NO₂) | -COOH, -S-, -CO-, -NO₂ |
Table 2: Predicted Physicochemical Properties
| Compound Name | Predicted pKa | LogP (Lipophilicity) | Solubility (mg/mL) |
|---|---|---|---|
| This compound | 2.8–3.1 | 3.2 | <1 (PBS) |
| 4-Chloro-3-[(2-Nitrophenyl)thio]Benzoic Acid | 2.5–2.8 | 3.8 | <0.5 (PBS) |
| 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)Benzoic Acid | 3.0–3.3 | 2.5 | ~2 (DMSO) |
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